molecular formula C9H7F5O3S B2385645 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate CAS No. 886361-27-9

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate

Cat. No.: B2385645
CAS No.: 886361-27-9
M. Wt: 290.2
InChI Key: DASGOYYWRWBJQX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is an organic compound with the molecular formula C₉H₇F₅O₃S and a molecular weight of 290.21 g/mol . This compound is characterized by the presence of a pentafluorophenyl group attached to a propanesulfonate moiety, making it a unique and valuable chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate typically involves the reaction of pentafluorophenol with 2-propanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

C6F5OH+CH3CH2SO2ClC6F5OSO2CH3CH2+HCl\text{C}_6\text{F}_5\text{OH} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{F}_5\text{O}\text{SO}_2\text{CH}_3\text{CH}_2 + \text{HCl} C6​F5​OH+CH3​CH2​SO2​Cl→C6​F5​OSO2​CH3​CH2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the attack by nucleophiles. This results in the formation of new covalent bonds and the release of the pentafluorophenyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is unique due to its specific combination of a pentafluorophenyl group and a propanesulfonate moiety. This combination imparts distinct chemical properties, such as high electrophilicity and stability, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) propane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASGOYYWRWBJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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